molecular formula C22H26N2O5S2 B11519553 [7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](2,4-dimethylphenyl)methanone

[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](2,4-dimethylphenyl)methanone

Cat. No.: B11519553
M. Wt: 462.6 g/mol
InChI Key: UGSIINJSWYSWNO-UHFFFAOYSA-N
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Description

6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by the presence of a pyrrolo[1,2-a]pyrazine core, which is substituted with a 2,4-dimethylbenzoyl group at the 6-position and propane-1-sulfonyl groups at the 7 and 8 positions. Pyrrolopyrazines are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrazine derivatives.

    Introduction of the 2,4-Dimethylbenzoyl Group: This step often involves Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antioxidant properties.

    5H-Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.

    6H-Pyrrolo[3,4-b]pyrazine: Studied for its antimicrobial properties.

Uniqueness

6-(2,4-DIMETHYLBENZOYL)-7,8-BIS(PROPANE-1-SULFONYL)PYRROLO[1,2-A]PYRAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl and sulfonyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(2,4-dimethylphenyl)methanone

InChI

InChI=1S/C22H26N2O5S2/c1-5-11-30(26,27)21-18-14-23-9-10-24(18)19(22(21)31(28,29)12-6-2)20(25)17-8-7-15(3)13-16(17)4/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

UGSIINJSWYSWNO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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